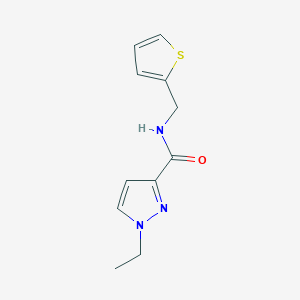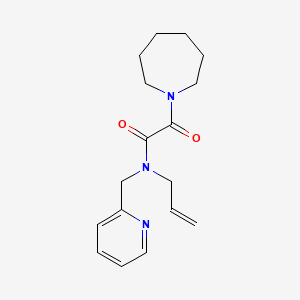![molecular formula C24H30N2O B5395141 2-{4-[3-oxo-3-(1-piperidinyl)-1-propen-1-yl]phenyl}-5-pentylpyridine](/img/structure/B5395141.png)
2-{4-[3-oxo-3-(1-piperidinyl)-1-propen-1-yl]phenyl}-5-pentylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{4-[3-oxo-3-(1-piperidinyl)-1-propen-1-yl]phenyl}-5-pentylpyridine, also known as JWH-018, is a synthetic cannabinoid that has gained popularity in recent years due to its psychoactive effects. It is often used as a recreational drug and has been found in many herbal smoking blends. However, JWH-018 also has potential scientific research applications due to its unique chemical structure and mechanism of action.
作用機序
2-{4-[3-oxo-3-(1-piperidinyl)-1-propen-1-yl]phenyl}-5-pentylpyridine acts as a partial agonist at the CB1 and CB2 receptors, meaning it activates these receptors to a lesser extent than the endogenous cannabinoid neurotransmitter, anandamide. This activation leads to the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
Research has shown that 2-{4-[3-oxo-3-(1-piperidinyl)-1-propen-1-yl]phenyl}-5-pentylpyridine can produce a range of biochemical and physiological effects, including analgesia, sedation, and anxiolytic effects. It has also been found to have neuroprotective properties and may have potential therapeutic applications in the treatment of various neurological disorders.
実験室実験の利点と制限
One advantage of using 2-{4-[3-oxo-3-(1-piperidinyl)-1-propen-1-yl]phenyl}-5-pentylpyridine in laboratory experiments is its high potency and selectivity for the CB1 and CB2 receptors. This allows for more precise manipulation of these receptors and the study of their specific functions. However, one limitation is its potential for abuse and the need for strict regulation and safety measures when handling the compound.
将来の方向性
There are several future directions for research involving 2-{4-[3-oxo-3-(1-piperidinyl)-1-propen-1-yl]phenyl}-5-pentylpyridine, including the development of more selective and potent synthetic cannabinoids for therapeutic use. Additionally, further studies are needed to elucidate the specific mechanisms of action and potential therapeutic applications of 2-{4-[3-oxo-3-(1-piperidinyl)-1-propen-1-yl]phenyl}-5-pentylpyridine and other synthetic cannabinoids.
合成法
2-{4-[3-oxo-3-(1-piperidinyl)-1-propen-1-yl]phenyl}-5-pentylpyridine is typically synthesized through a multi-step process that involves the reaction of 4-pentylbromobenzene with 3-(1-piperidinyl)propionyl chloride to form the intermediate 4-pentyl-3-(1-piperidinyl)propionylbenzene. This intermediate is then reacted with 2-acetylpyridine in the presence of a catalyst to form 2-{4-[3-oxo-3-(1-piperidinyl)-1-propen-1-yl]phenyl}-5-pentylpyridine.
科学的研究の応用
2-{4-[3-oxo-3-(1-piperidinyl)-1-propen-1-yl]phenyl}-5-pentylpyridine has been studied for its potential therapeutic applications in various fields, including neuroscience, pharmacology, and toxicology. It has been found to have an affinity for the cannabinoid receptors CB1 and CB2, which are involved in the regulation of various physiological processes such as pain, appetite, and mood.
特性
IUPAC Name |
(E)-3-[4-(5-pentylpyridin-2-yl)phenyl]-1-piperidin-1-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O/c1-2-3-5-8-21-11-15-23(25-19-21)22-13-9-20(10-14-22)12-16-24(27)26-17-6-4-7-18-26/h9-16,19H,2-8,17-18H2,1H3/b16-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCJYJNCEMKRGRV-FOWTUZBSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CN=C(C=C1)C2=CC=C(C=C2)C=CC(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC1=CN=C(C=C1)C2=CC=C(C=C2)/C=C/C(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(4-fluorobenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5395062.png)

![N-[3-(methylthio)phenyl]-2-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1-piperidinecarboxamide](/img/structure/B5395076.png)
![(3R*,3aR*,7aR*)-3-(2,3-difluorophenyl)-1-(methoxyacetyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5395080.png)
![1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-ethyl-2,4(1H,3H)-quinazolinedione](/img/structure/B5395087.png)
![N-[2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)ethyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5395090.png)
![4-bromo-N-{2-[(2,6-dimethyl-4-morpholinyl)carbonyl]phenyl}benzamide](/img/structure/B5395101.png)
![N-[1-(2,5-dimethoxyphenyl)ethyl]-1-ethyl-1H-pyrazole-4-sulfonamide](/img/structure/B5395109.png)
![N,N,2-trimethyl-5-[4-(1-piperidinyl)-1-phthalazinyl]benzenesulfonamide](/img/structure/B5395114.png)
![N-(2,4-dimethylphenyl)-4-[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5395117.png)

![1-ethyl-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B5395160.png)
![6-{[4-(4-fluorobenzyl)-1-piperazinyl]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5395162.png)
![6-[3,5-dimethoxy-4-(2-phenoxyethoxy)benzylidene]-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5395169.png)